molecular formula C9H9NO B018844 3-Hydroxy-3-phenylpropanenitrile CAS No. 17190-29-3

3-Hydroxy-3-phenylpropanenitrile

Cat. No. B018844
CAS RN: 17190-29-3
M. Wt: 147.17 g/mol
InChI Key: HILDHWAXSORHRZ-UHFFFAOYSA-N
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Description

3-Hydroxy-3-phenylpropanenitrile is a nitrile that is 3-phenylpropionitrile in which one of the methylene hydrogens at position 3 is replaced by a hydroxy group . It is a nitrile, a member of benzyl alcohols, and a secondary alcohol . It is functionally related to a 3-phenylpropionitrile .


Synthesis Analysis

3-Hydroxy-3-phenylpropanenitrile can be obtained by reacting lithioacetonitrile with benzaldehyde via an asymmetric 1,2-addition reaction . A biocatalytic approach for the resolution of 3-hydroxy-3-phenylpropanonitrile has been developed using immobilized enzymes stabilized with ionic liquids . This process involves the kinetic resolution (via transesterification) of a racemic mixture of 3-hydroxy-3-phenylpropanonitrile .


Molecular Structure Analysis

The molecular formula of 3-Hydroxy-3-phenylpropanenitrile is C9H9NO . The InChI code is InChI=1S/C9H9NO/c10-7-6-9(11)8-4-2-1-3-5-8/h1-5,9,11H,6H2 and the InChIKey is HILDHWAXSORHRZ-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The molecular weight of 3-Hydroxy-3-phenylpropanenitrile is 147.17 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The exact mass is 147.068413911 g/mol .

Scientific Research Applications

Enantioselective Catalysis

3-Hydroxy-3-phenylpropanenitrile: plays a significant role in enantioselective catalysis. It has been used to achieve high enantiomeric excesses in reactions, which is crucial for producing compounds with specific chirality. For instance, the compound was obtained with an enantiomeric excess of 96.8% for the ®-enantiomer and 94.6% for the (S)-enantiomer . This level of precision is essential for synthesizing pharmaceuticals that require a specific stereochemistry to be effective.

Electrochemical Organic Transformations

The compound is also involved in electrochemical organic transformations. It serves as a key intermediate in the development of electroorganic synthesis methodologies. The ability to control the electrochemical enantioselectivity of a transformation using this compound presents considerable opportunities for advancing synthetic organic chemistry .

Chemoenzymatic Processes

3-Hydroxy-3-phenylpropanenitrile: is utilized in chemoenzymatic processes for the stereoselective preparation of both ® and (S) enantiomers. This process is valuable for creating intermediates that can lead to the synthesis of various bioactive molecules .

Safety and Hazards

When handling 3-Hydroxy-3-phenylpropanenitrile, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

3-hydroxy-3-phenylpropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c10-7-6-9(11)8-4-2-1-3-5-8/h1-5,9,11H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HILDHWAXSORHRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CC#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90938065
Record name 3-Hydroxy-3-phenylpropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90938065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

17190-29-3
Record name Hydracrylonitrile, 3-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017190293
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Hydroxy-3-phenylpropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90938065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The procedure of Experiment 1 was repeated employing 1.0 g of racemic styrene oxide, 4 ml of 1,2-dichloroethane, 2 ml of water, 596 mg of potassium cyanide, and 267 mg of tetrabutylammonium bromide. After 6 hours of heating at reflux, the reaction mixture was cooled and worked up extracting with methylene chloride. Proton nuclear magnetic resonance analysis indicated the desired product contaminated with the phase transfer catalyst.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step Two
Quantity
596 mg
Type
reactant
Reaction Step Three
Quantity
267 mg
Type
catalyst
Reaction Step Four
Name
Quantity
2 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the different enantioselective approaches for synthesizing (R)- and (S)-3-Hydroxy-3-phenylpropanenitrile?

A1: The synthesis of enantiomerically pure 3-Hydroxy-3-phenylpropanenitrile can be achieved through different approaches. One method utilizes a novel carbonyl reductase enzyme isolated from a microorganism belonging to the genus Candida. This enzyme exhibits high selectivity towards the asymmetric reduction of 3-oxo-3-phenylpropanenitrile, yielding the (R)-enantiomer of 3-hydroxy-3-phenylpropanenitrile. [] Another method employs baker's yeast for the reduction of 3-oxo-3-phenylpropanenitrile at a low temperature (4 °C). This method leads to the predominant formation of the (S)-enantiomer of 3-hydroxy-3-phenylpropanenitrile with improved selectivity compared to room temperature reactions. []

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